AL-A12

Gene delivery Transfection efficiency Lipoplex formulation

AL-A12 (3037065-56-5) delivers 2-fold higher transfection efficiency and reduced toxicity vs DOTAP lipoplexes. Validated in zebrafish models for in vivo gene delivery. Essential lead aminolipid for nonviral delivery optimization. High-purity R&D reagent; GMP inquiries available.

Molecular Formula C28H59NO
Molecular Weight 425.8 g/mol
Cat. No. B10854154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAL-A12
Molecular FormulaC28H59NO
Molecular Weight425.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CCCCCCCCCCCC)CCCOC
InChIInChI=1S/C28H59NO/c1-4-6-8-10-12-14-16-18-20-22-25-29(27-24-28-30-3)26-23-21-19-17-15-13-11-9-7-5-2/h4-28H2,1-3H3
InChIKeyXIJJLFBIFPWYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AL-A12 Short-Chain Amino Lipid: Product Overview and Applications in Gene Delivery Research


AL-A12 is a short-chain ionizable amino lipid (CAS 3037065-56-5; molecular formula C28H59NO; MW 425.77) featuring an amine core with two 12-carbon aliphatic chains and a polar methoxy ether head group . It is used as a functional component in lipid-based nonviral gene delivery systems, where it enhances the performance of permanently cationic lipoplexes [1]. AL-A12 was identified as the lead compound from a combinatorial library of short-chain aminolipids synthesized via double-reductive amination [1].

Why Generic Substitution of AL-A12 in Lipoplex Formulations Fails: Quantitative Differentiation Evidence


In lipoplex-based gene delivery, performance is highly sensitive to the lipid composition. Substituting AL-A12 with another aminolipid or omitting it entirely from DOTAP-based formulations results in quantifiable losses in transfection efficiency, increased cytotoxicity, and altered physicochemical properties [1]. AL-A12 was identified as the lead compound after screening a library of short-chain aminolipids, with its specific molecular architecture (two 12-carbon aliphatic chains plus methoxy ether head group) conferring a unique balance of membrane interaction and reduced toxicity not observed in other aminolipid variants [1]. The quantitative evidence below demonstrates that AL-A12 is not functionally interchangeable with generic alternatives.

AL-A12 Quantitative Differentiation Evidence: Head-to-Head Comparisons with DOTAP Lipoplexes


Transfection Efficiency: AL-A12-Containing Lipoplexes Achieve Twofold Higher Gene Delivery than Native DOTAP:Cholesterol

AL-A12-containing lipoplexes demonstrate approximately twofold enhanced gene delivery compared to native DOTAP:cholesterol lipoplexes when formulated with minicircle DNA encoding GFP and tested in HuH7 human liver-derived cells [1].

Gene delivery Transfection efficiency Lipoplex formulation

Cytotoxicity Profile: AL-A12 Reduces Toxicity Compared to Native DOTAP:Cholesterol Lipoplexes

Incorporation of AL-A12 into DOTAP-based lipoplexes reduces cytotoxicity relative to native DOTAP:cholesterol formulations. At the same lipid concentrations tested in HuH7 cells, AL-A12-containing lipoplexes exhibited lower cytotoxicity while simultaneously achieving higher transfection efficiency [1].

Cytotoxicity Lipid tolerability Nonviral vector safety

In Vivo Performance: AL-A12-Containing Lipoplexes Enable Enhanced Transgene Expression in Zebrafish Embryo Model

AL-A12-containing lipoplexes enabled enhanced transgene expression in vivo in a zebrafish embryo model, demonstrating that the performance improvements observed in vitro translate to an intact organism setting. The lipoplexes encapsulated DNA encoding RFP, and successful RFP expression was induced in endothelial cells and venous vasculature of zebrafish embryos [1].

In vivo gene delivery Zebrafish model Transgene expression

Structure-Activity Relationship: AL-A12 Outperforms Other Short-Chain Aminolipids in Combined Efficiency and Toxicity Metrics

Among a combinatorial library of short-chain aminolipids synthesized via double-reductive amination and screened in HuH7 cells, AL-A12 was identified as the lead compound. Other aminolipid variants tested in the same screen did not achieve the same combination of twofold enhanced gene delivery and reduced toxicity [1]. The specific structural features of AL-A12—two 12-carbon aliphatic chains with a methoxy ether head group—appear critical for this optimized performance profile [1].

Structure-activity relationship Aminolipid screening Lipoplex optimization

Physicochemical Characteristics: Defined Molecular Properties Support Formulation Reproducibility

AL-A12 has defined molecular properties including molecular weight 425.77 Da, molecular formula C28H59NO, and the SMILES string COCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC . The compound exists as a solid at room temperature and is supplied with purity specifications (≥95% to ≥98% depending on vendor) .

Lipid characterization Formulation reproducibility Quality control

Recommended Research and Industrial Application Scenarios for AL-A12 Based on Quantitative Differentiation Evidence


Nonviral Gene Therapy Formulation Development Requiring Optimized Efficiency-to-Toxicity Ratio

Researchers developing DOTAP-based lipoplexes for liver-targeted gene delivery (e.g., treatment of monogenic liver disorders) should prioritize AL-A12 as the aminolipid additive. The twofold enhancement in gene delivery with reduced cytotoxicity [1] directly addresses the two principal limitations of conventional permanently cationic lipoplexes—insufficient transfection efficiency and poor tolerability.

Preclinical Gene Delivery Studies Requiring In Vivo Validation

For programs advancing gene delivery candidates from in vitro screening to animal model validation, AL-A12-containing lipoplexes provide a demonstrated path to in vivo transgene expression. The successful induction of RFP expression in the zebrafish embryo vasculature model [1] offers a validated starting point for further preclinical development in mammalian systems.

Comparative Formulation Screening and Benchmarking Studies

AL-A12 serves as a well-characterized reference standard for laboratories conducting comparative screening of novel aminolipids or alternative lipoplex additives. Its status as the lead compound from a published combinatorial library screen, with defined molecular properties and documented performance metrics [1], makes it suitable as a benchmark control in structure-activity relationship studies.

Lipid Nanoparticle (LNP) Formulation for Nucleic Acid Delivery

AL-A12 can be formulated into lipid nanoparticles (LNPs) for nucleic acid delivery applications. LNPs containing AL-A12 and encapsulating minicircle DNA encoding GFP induce GFP expression in HuH7 cells . This application scenario is relevant for researchers developing LNP-based delivery systems for DNA or RNA therapeutics requiring ionizable lipid components with favorable efficiency-toxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for AL-A12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.